methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate
Overview
Description
Methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate is a benzoxazin derivative . It has the empirical formula C12H11NO4 and a molecular weight of 233.22 .
Synthesis Analysis
This compound was synthesized under mild conditions from 2-aminophenols and dimethyl-2-oxoglutarate . The prepared compound was identified by FT-IR, 1H NMR, 13C NMR spectroscopies, elementary analysis, and MS .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C1C(CCC(OC)=O)=NC(C=CC=C2)=C2O1
. Chemical Reactions Analysis
The compound has been studied as a corrosion inhibitor for carbon steel in 1M H2SO4 solution . Its inhibitive action against the corrosion of carbon steel was investigated by weight-loss and hydrogen evolution measurements . The inhibition efficiency increases with the increase of concentration to attain 75.08% at 180 ppm .Physical And Chemical Properties Analysis
The compound is a solid . It has an empirical formula of C12H11NO4 and a molecular weight of 233.22 .Scientific Research Applications
Synthesis and Biological Activity
- Novel derivatives of methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate have been synthesized and tested for biological activity. These compounds exhibited activity against Candida albicans and moderate activity against certain bacterial strains (Hachama et al., 2013).
Corrosion Inhibition
- Methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl) propanoate (1,4-MBXP) has been studied as a corrosion inhibitor for carbon steel in acidic solutions. Its efficiency increases with concentration, offering potential in industrial applications (Hachama et al., 2016).
Antimicrobial and Antioxidant Studies
- Derivatives of methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate have been synthesized and evaluated for their antimicrobial and antioxidant properties, showing potential in medical and pharmaceutical research (Sonia et al., 2013).
Synthesis of Hybrid Compounds
- A method for synthesizing 3,3-diaryl-2-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid esters has been developed, providing access to new compounds with potential applications in chemical research (Peddinti et al., 2021).
Antibacterial Activity
- Certain benzoxazine analogues, including derivatives of methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate, have been synthesized and tested for antibacterial activity, indicating their potential use in developing new antimicrobial agents (Kadian et al., 2012).
Kinetic Resolution Studies
- The compound has been involved in studies on stereoselective acylation, providing insights into kinetic resolution processes important in synthetic chemistry (Vakarov et al., 2018).
Synthesis of Herbicides
- Some derivatives containing a carboxylic ester group showed herbicidal activities, indicating potential applications in agriculture (Huang et al., 2009).
Safety And Hazards
properties
IUPAC Name |
methyl 3-(2-oxo-1,4-benzoxazin-3-yl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-11(14)7-6-9-12(15)17-10-5-3-2-4-8(10)13-9/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXRRMSWAHHCHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NC2=CC=CC=C2OC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate |
Citations
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